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Compound of Interest |

Compound Name: (Gly6)-locustapyrokinin
CAS No.: 152575-14-9
Cat. No.: B588645

Executive Summary & Chemical Profile

Locustapyrokinin (Lom-PK) is a 16-residue neuropeptide originally isolated from the migratory
locust, Locusta migratoria. It belongs to the Pyrokinin/PBAN family, characterized by the C-
terminal pentapeptide sequence FXPRLamide (Phe-X-Pro-Arg-Leu-NHz).

The specific designation (Gly6)-Locustapyrokinin refers to the native sequence,
distinguishing it from synthetic analogs where the Glycine at position 6 is substituted (e.g., with
Glutamic acid) to probe conformational flexibility and receptor affinity.

Chemical Identity
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Feature Description

Common Name Locustapyrokinin (Lom-PK)

pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-GIn-GIn-Pro-

Native Sequence
Phe-Val-Pro-Arg-Leu-NH:

Length 16 Amino Acids

C-Terminal Core Phe-Val-Pro-Arg-Leu-NH:z (Residues 12-16)

_ B-turn at C-terminus (essential for activity); N-
Key Structural Motif ) o
terminal flexibility (modulated by Gly6)

Myotropic (visceral muscle contraction),
Primary Function Pheromonotropic (pheromone biosynthesis),

Melanotropic

Structure-Activity Relationship (SAR) Analysis

The biological potency of Lom-PK relies on a bipartite structure: the Message Sequence (C-
terminus) and the Address Sequence (N-terminus).

A. The "Message" Sequence (C-Terminus: Residues 12-
16)

The C-terminal pentapeptide, Phe-Val-Pro-Arg-Leu-NHz, is the active core.

e Phe (12): Critical aromatic residue. Replacement with Alanine (Ala) significantly reduces
affinity.[1]

e Pro (14): Induces a B-turn conformation. This turn is the primary recognition element for the
Pyrokinin receptor (PK-R).

e Arg (15) & Leu (16): Essential for receptor binding and activation. The C-terminal amide (-
NH:2) is non-negotiable; the free acid form is biologically inactive.
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B. The "Address" Sequence & The Role of Gly6 (N-
Terminus: Residues 1-11)

While the C-terminus drives activation, the N-terminal extension modulates potency and

metabolic stability.
¢ Glycine at Position 6 (Gly6):

o Function: Glycine is achiral and conformationally flexible. In Lom-PK, Gly6 acts as a
"hinge," allowing the long N-terminal tail to fold back or away from the active core,

preventing steric hindrance during receptor docking.

o Analog Comparison ([Glu6]-Lom-PK): Replacing Gly6 with Glutamic Acid (Glu) introduces
a charged, bulky side chain. This restricts conformational freedom and can reduce potency
in specific myotropic assays (e.g., Leucophaea hindgut) by altering the peptide's
hydrodynamic volume or electrostatic interaction with the receptor surface.

e pGlu (1): Pyroglutamic acid blocks the N-terminus, conferring resistance to aminopeptidases.

C. Comparative Potency Data

The following table summarizes the relative biological activity of the native (Gly6) peptide
versus key analogs in myotropic assays.
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Sequence Relative Potency .
Analog o Structural Insight
Modification (ECs0)
) Optimal flexibility;
Lom-PK (Native) (Gly6) 1.0 (Reference) ] )
native conformation.
Reduced flexibility;
[Glu6]-Lom-PK Gly6 - Glu ~0.3 - 0.8x charge repulsion may
affect binding kinetics.
Retains full intrinsic
activity but lower
Fragment (FVPRL- o
Lom-PK (12-16) NH2) ~0.5x affinity due to loss of
2
N-term auxiliary
binding.
Loss of critical
[Alal12]-Lom-PK Phel2 - Ala < 0.01x (Inactive) aromatic pi-stacking
interaction.
C-terminal amide is
Lom-PK-OH -NH2 - -OH Inactive essential for receptor

hydrogen bonding.

Visualizing the SAR Landscape

The following diagram maps the functional regions of the (Gly6)-Locustapyrokinin molecule.
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Figure 1: Functional mapping of Lom-PK. The Gly6 residue acts as a critical hinge separating
the stability-conferring N-terminus from the active C-terminal core.

Experimental Protocols

To validate the activity of (Gly6)-Lom-PK analogs, the Isolated Cockroach Hindgut Assay is the
gold standard due to its high sensitivity to FXPRLamide peptides.

Protocol A: Peptide Synthesis (Fmoc-SPPS)

Rationale: Solid Phase Peptide Synthesis (SPPS) ensures high purity and allows precise
substitution of residues (e.g., Gly6 vs Glu6).

Resin Loading: Use Rink Amide MBHA resin to ensure a C-terminal amide.

Coupling: Perform coupling cycles using Fmoc-amino acids (4 equiv), HBTU (3.9 equiv), and
DIEA (8 equiv) in DMF.

Deprotection: Remove Fmoc groups with 20% Piperidine in DMF (2 x 5 min).

Cleavage: Cleave peptide from resin using TFA/TIS/H20 (95:2.5:2.5) for 2 hours.
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 Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18
column, Acetonitrile/Water gradient).

» Validation: Confirm mass via ESI-MS (Expected [M+H]* for Native Lom-PK: ~1808 Da).

Protocol B: Myotropic Bioassay (Leucophaea maderae)

Rationale: This assay measures the ability of the peptide to stimulate visceral muscle
contraction via the GPCR-PLC-IP3-Ca2* pathway.

o Dissection: Dissect the hindgut (proctodeum) from adult Leucophaea maderae cockroaches
under saline solution.

e Mounting: Suspend the hindgut in a 5 mL organ bath containing aerated physiological saline
(NaCl 140 mM, KCI 5 mM, CaClz 5 mM, etc.) at 26°C.

o Equilibration: Allow tissue to stabilize for 1 hour under 0.5 g tension until spontaneous
contractions are regular.

» Application: Apply the test peptide (Native or Analog) in cumulative doses (10-22 M to 10-°
M).

e Measurement: Record changes in contraction amplitude and frequency using an isometric
force transducer.

e Analysis: Normalize response as a percentage of the maximal contraction induced by 10-¢ M
Proctolin (positive control). Calculate ECso.

Mechanism of Action

Lom-PK binds to a G-Protein Coupled Receptor (GPCR), specifically the PK/PBAN Receptor.
The signaling cascade is illustrated below.
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Figure 2: Signal transduction pathway. Lom-PK activates the Gg-coupled pathway, leading to
calcium mobilization and muscle contraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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